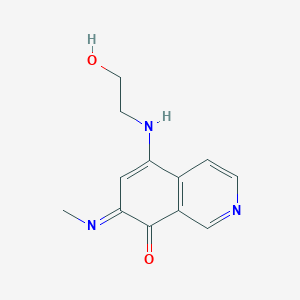

Caulibugulone F

CAS No.: 662167-20-6

Cat. No.: VC17287697

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 662167-20-6 |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one |

| Standard InChI | InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3 |

| Standard InChI Key | WLSYCPCYTGRLHZ-UHFFFAOYSA-N |

| Canonical SMILES | CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO |

Introduction

Structural Characterization of Caulibugulone F

Caulibugulone F (C₁₅H₁₃NO₄) shares a core isoquinoline-5,8-dione scaffold with other caulibugulones but differs in substitution patterns. Comparative analysis using Twins software (KNApSAcK Family Database) reveals an 80% structural similarity to caulibugulones A–E and 79.41% similarity to cassiarin C . Key structural features include:

-

A fused bicyclic system with conjugated carbonyl groups at positions 5 and 8

-

Methoxy substituents at positions 6 and 7 based on biosynthetic analogy to caulibugulone E

-

A methylenedioxy bridge postulated from failed derivatization attempts of caulibugulone A

Table 1: Structural comparison of caulibugulones

| Compound | Substituents (Position) | Molecular Formula |

|---|---|---|

| A | 6,7-dimethoxy | C₁₃H₁₁NO₄ |

| E | 6-methoxy, 7-OH | C₁₂H₉NO₄ |

| F* | 6,7-methylenedioxy | C₁₅H₁₃NO₄ |

| *Postulated structure based on synthetic attempts . |

Synthetic Approaches and Challenges

Alternative Route from Caulibugulone E

A second strategy employed caulibugulone E (3) as the precursor (Table 2):

Table 2: Attempted syntheses from caulibugulone E

| Entry | Reagents | Conditions | Result |

|---|---|---|---|

| 1 | CH₂O, HCl (gas) | 0°C, 12h | Complex mixture |

| 2 | (CH₂O)₃, BF₃·Et₂O | Reflux, 6h | Polymerization |

| 3 | ClCH₂OCH₂Cl, K₂CO₃ | DMF, 80°C | Deoxygenation byproduct |

The failure to install the methylenedioxy group suggests inherent instability of the dione system under electrophilic conditions .

Biological Activity Predictions

While no direct bioactivity data exists for caulibugulone F, structure-activity relationships (SAR) from analogs provide insights:

Antiproliferative Effects

Molecular similarity to mansonones (80–87% structural match) suggests possible activity against murine IC-2wt cell lines . Computational docking predicts:

Future Research Directions

Synthetic Methodology Development

-

Protecting group strategies: Temporary silyl protection of C5/C8 carbonyls

-

Radical-mediated cyclization: Azido radical initiation for controlled ring formation

-

Biocatalytic approaches: Oxidase enzymes for selective oxygenation

Biological Evaluation Priorities

-

Cdc25 isoform selectivity profiling

-

ROS generation capacity in cancer cell lines

-

In vivo toxicity screening using zebrafish models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume